6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione
Description
Properties
Molecular Formula |
C5H5N5S |
|---|---|
Molecular Weight |
167.19 g/mol |
IUPAC Name |
4-amino-5,7-dihydroimidazo[4,5-c]pyridazine-6-thione |
InChI |
InChI=1S/C5H5N5S/c6-2-1-7-10-4-3(2)8-5(11)9-4/h1H,(H4,6,8,9,10,11) |
InChI Key |
XILUEXDRQUCGOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NC(=S)N2)N=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with carbon disulfide in the presence of a base, followed by cyclization to form the desired imidazo[4,5-c]pyridazine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thione sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or thiols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Antiviral Activity
Research has demonstrated that derivatives of 6-amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione exhibit antiviral properties. For instance, certain pyridazine derivatives have shown effectiveness against the hepatitis A virus (HAV). A specific compound derived from this class exhibited notable antiviral activity, indicating potential for developing new antiviral agents .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies indicate that certain derivatives can inhibit the growth of various cancer cell lines, including liver cancer cells (HEPG2). The mechanisms involved may relate to the inhibition of cyclin-dependent kinases and tyrosine kinases, which are crucial for cell proliferation and survival . The effectiveness of these compounds is comparable to established chemotherapeutic agents like Doxorubicin and 5-fluorouracil, suggesting a promising avenue for cancer treatment .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been explored as well. Certain synthesized compounds have shown significant activity against various bacterial strains, indicating their potential use in developing new antibiotics .
Cosmetic Applications
Recent studies have investigated the incorporation of this compound into cosmetic formulations. The compound's properties may enhance skin health through its antioxidant and anti-inflammatory effects. Formulations containing this compound could potentially improve skin hydration and reduce irritation, making it suitable for sensitive skin products .
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step reactions that yield various derivatives with modified biological activity profiles. The structural modifications can significantly influence the pharmacological properties of the compounds produced.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| This compound | Refluxing with thiourea | Antiviral, anticancer |
| Derivative A | Reaction with halogenated phenyls | Antimicrobial |
| Derivative B | Cyclization with hydrazine | Anticancer |
Case Study 1: Antiviral Screening
In a study evaluating the antiviral efficacy of newly synthesized pyridazine derivatives against HAV, a derivative of this compound showed the highest inhibition rates among tested compounds. This highlights the potential for developing effective antiviral agents based on this chemical scaffold.
Case Study 2: Cancer Cell Inhibition
A comparative analysis of various derivatives against HEPG2 liver cancer cells revealed that certain modifications enhanced cytotoxicity significantly compared to standard treatments. This suggests that further exploration into structure-activity relationships could yield potent anticancer agents.
Mechanism of Action
The mechanism of action of 6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
The structural and functional uniqueness of 6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione can be contextualized by comparing it to related heterocyclic thiones. Below is a detailed analysis:
Key Observations :
- Common Synthetic Pathways : Carbon disulfide (CS₂) is widely used to introduce the thione group via cyclization or nucleophilic substitution .
- Substituent Flexibility: The amino group in this compound may enhance solubility and reactivity compared to methyl or aryl substituents in analogues.
Reactivity and Functionalization
- Thione Reactivity: The thione group in analogous compounds undergoes methylation (e.g., conversion to -SMe in ) or substitution with amines (e.g., NH₃ to yield -NH₂ derivatives ). This suggests that this compound could similarly participate in alkylation or nucleophilic substitution reactions.
- Amino Group Utility: The amino substituent at position 6 may facilitate coordination with metal ions or serve as a site for further functionalization, a feature less explored in methyl- or aryl-substituted analogues .
Physical and Spectroscopic Properties
- Melting Points: Pyrazolo-triazolo-pyrimidine thiones (e.g., compound 19a) exhibit high melting points (>350°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking . Similar thermal stability is expected for this compound.
- UV Spectrometry : Tautomerism studies on triazolo-quinazoline thiones (e.g., compound 126) revealed equilibrium between thione and thiol forms, which could influence the electronic properties of the imidazo-pyridazine analogue .
Biological Activity
6-Amino-3H-imidazo[4,5-c]pyridazine-8(7H)-thione is a heterocyclic compound with significant potential in pharmacology. Its unique structure allows it to interact with various biological targets, leading to diverse therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound's molecular formula is CHNS, and it features a thione functional group that contributes to its biological activity. The structural characteristics are crucial for its interaction with biological molecules, influencing its pharmacokinetics and pharmacodynamics.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.
- Case Study : A study demonstrated that derivatives of imidazo[4,5-c]pyridazine compounds showed promising activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The best compounds exhibited EC values in the nanomolar range, indicating potent inhibitory effects on parasite growth while maintaining low toxicity to mammalian cells .
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies revealed its ability to inhibit inflammatory mediators.
- Mechanism : It was found to affect the activation of transcription factors involved in oxidative stress responses, such as Nrf2 and NF-κB. This modulation can potentially reduce inflammation associated with chronic diseases .
3. Antitumor Activity
Imidazo[4,5-c]pyridazine derivatives have shown promise in cancer research, particularly in targeting specific cancer cell lines.
- Research Findings : A recent study highlighted that certain derivatives exhibited cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin displayed a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cellular processes, such as methionyl-tRNA synthetase in Trypanosoma brucei, disrupting protein synthesis essential for parasite survival .
- Modulation of Signaling Pathways : By influencing key signaling pathways related to inflammation and cell survival, this compound can alter cellular responses to stress and injury .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
